molecular formula C18H16Cl2N4O4 B2824565 N-(3,4-dichlorophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251633-27-8

N-(3,4-dichlorophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2824565
CAS No.: 1251633-27-8
M. Wt: 423.25
InChI Key: LTQVRKKETHXSLM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N4O4 and its molecular weight is 423.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to N-(3,4-dichlorophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide have been synthesized through processes that involve converting aromatic acids into esters, hydrazides, and subsequently into various substituted oxadiazoles and acetamides. These synthesis processes are critical for exploring the chemical space around such molecules for potential biological activities (Rehman et al., 2013).

Biological Screening

Related compounds have been screened for various biological activities, such as inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These activities indicate the potential use of these compounds in studying enzyme inhibition mechanisms and possibly developing therapeutic agents (Rehman et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Other studies have explored the electronic properties, photochemical, and thermochemical modeling of similar compounds, showing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, these studies have investigated the non-linear optical (NLO) activity and performed molecular docking to understand binding interactions with proteins, highlighting their multifaceted applications in both renewable energy and biomedical research (Mary et al., 2020).

Antimicrobial and Anticancer Properties

Some derivatives have been evaluated for their antimicrobial and anticancer properties, indicating their potential in the development of new therapeutic agents. The ability to inhibit growth of various bacterial strains and cancer cell lines showcases the biological relevance and potential pharmacological applications of these compounds (Kumar et al., 2014; Iqbal et al., 2017).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4/c1-27-7-6-15-22-18(28-23-15)11-2-5-17(26)24(9-11)10-16(25)21-12-3-4-13(19)14(20)8-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQVRKKETHXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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